1-ETHYL-4-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-ETHYL-4-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-ETHYL-4-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
Cyclocondensation: The formation of the pyrazole ring through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Functional Group Introduction:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
1-ETHYL-4-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
1-ETHYL-4-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-ETHYL-4-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. This can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 1-ETHYL-4-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~3~-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives, such as:
1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide: Known for its anti-inflammatory properties.
4-(1H-Pyrazol-3-yl)benzenesulfonamide: Used as a scaffold in drug design for its ability to inhibit specific enzymes.
3,5-Dimethyl-1H-pyrazole-4-carboxamide: Explored for its potential in treating metabolic disorders.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-ethyl-4-[(1-methylpyrazole-3-carbonyl)carbamothioylamino]-N-phenylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c1-3-25-11-14(15(23-25)17(27)19-12-7-5-4-6-8-12)20-18(28)21-16(26)13-9-10-24(2)22-13/h4-11H,3H2,1-2H3,(H,19,27)(H2,20,21,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIPUPWXNNVELW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2)NC(=S)NC(=O)C3=NN(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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